molecular formula C6H10N4O2 B1630733 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 6825-71-4

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No.: B1630733
CAS No.: 6825-71-4
M. Wt: 170.17 g/mol
InChI Key: HRAWNPOJGRIJSB-UHFFFAOYSA-N
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Description

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: is a heterocyclic compound with the molecular formula C6H10N4O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their potential biological activities .

Biology and Medicine: In the field of biology and medicine, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry: Industrially, this compound is used in the production of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .

Mechanism of Action

Target of Action

Similar compounds have been known to target camp-specific 3’,5’-cyclic phosphodiesterase 4d . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger.

Mode of Action

It’s suggested that similar compounds hydrolyze the second messenger camp , which is a key regulator of many important physiological processes. This could imply that Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate might interact with its targets to modulate the levels of cAMP, thereby influencing the downstream signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the condensation of appropriate precursors.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Comparison with Similar Compounds

  • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
  • Ethyl 1H-pyrazole-4-carboxylate
  • 3,5-Diamino-1H-pyrazole-4-carboxylic acid

Comparison: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to the presence of amino groups at the 3 and 5 positions, which significantly influence its reactivity and biological activity. Compared to its dimethyl and unsubstituted counterparts, the diamino derivative exhibits enhanced hydrogen bonding capabilities and a broader range of chemical reactivity .

Properties

IUPAC Name

ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAWNPOJGRIJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399608
Record name Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6825-71-4
Record name Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (2.19 mL, 70 mmol) was added to (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate (15.0 g, 58 mmol) in DMF (50 mL). The reaction mixture was heated to 100° C. for 1 hr, then cooled to room temperature. The DMF was removed in vacuo, then the residue was slurried in a 95:5 mixture of DCM:2M methanolic ammonia solution. The resulting precipitate was filtered off, washed with a 95:5 mixture of DCM:MeOH, and dried under vacuum to afford 5.72 g (58%) of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate as a white solid. 1H NMR (400 MHz, DMSO) δ 10.53 (s, 1H), 5.28 (br, 4H), 4.14 (q, J=7.1, 2H), 1.33-1.15 (t, J=7.1, 3H).
Quantity
2.19 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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